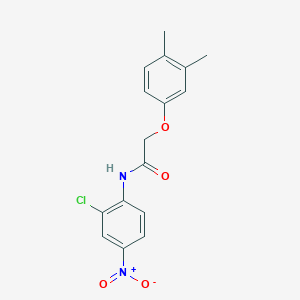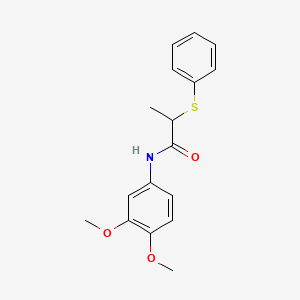
N-(3,4-dimethoxyphenyl)-2-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-2-(phenylthio)propanamide, also known as DPTP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action and its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(phenylthio)propanamide involves its ability to inhibit the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. This compound has also been shown to inhibit the activity of the cannabinoid receptor CB1, which is involved in pain sensation and appetite regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,4-dimethoxyphenyl)-2-(phenylthio)propanamide in lab experiments is its potential therapeutic applications in various diseases. Another advantage is its ability to inhibit the activity of certain enzymes and receptors in the body. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
Orientations Futures
For N-(3,4-dimethoxyphenyl)-2-(phenylthio)propanamide research include further studies on its potential therapeutic applications in various diseases, as well as studies on its toxicity and safety profile. Additionally, further studies on the mechanism of action of this compound and its biochemical and physiological effects are needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethoxyphenyl)-2-(phenylthio)propanamide involves the reaction of 3,4-dimethoxybenzaldehyde with thiophenol in the presence of a base such as potassium carbonate. The resulting product is then reacted with 2-bromo-1-phenylethanone in the presence of a palladium catalyst to yield this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-2-(phenylthio)propanamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-12(22-14-7-5-4-6-8-14)17(19)18-13-9-10-15(20-2)16(11-13)21-3/h4-12H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXNZPJVQOAMFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)OC)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5137077.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}amine](/img/structure/B5137080.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5137088.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B5137110.png)
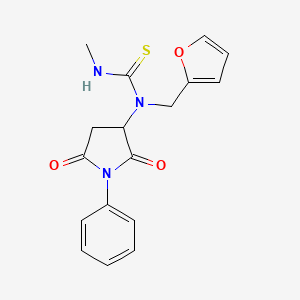
![3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde](/img/structure/B5137123.png)

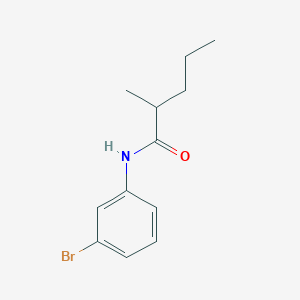
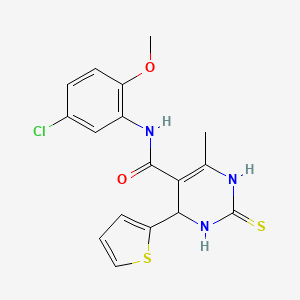
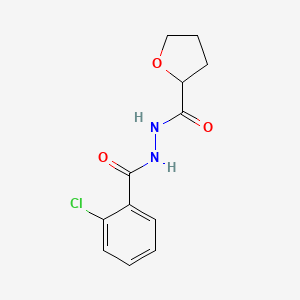
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5137157.png)
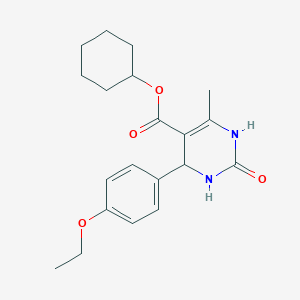
![4-{6-methyl-2-[4-(phenylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B5137172.png)
